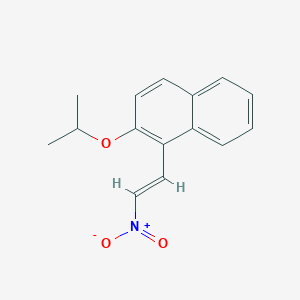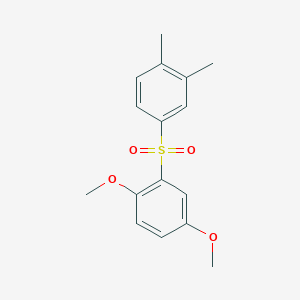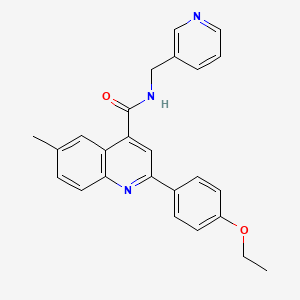![molecular formula C19H21N3O3 B5835419 N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide](/img/structure/B5835419.png)
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide, also known as ABT-888, is a poly (ADP-ribose) polymerase (PARP) inhibitor. PARP is an enzyme that plays a crucial role in repairing damaged DNA. ABT-888 has been extensively studied for its potential use in cancer therapy due to its ability to sensitize cancer cells to DNA-damaging agents.
Wirkmechanismus
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide works by inhibiting the activity of PARP, an enzyme that plays a crucial role in repairing damaged DNA. When PARP is inhibited, cancer cells are unable to repair DNA damage caused by chemotherapy or radiation, leading to increased cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of PARP, leading to increased DNA damage in cancer cells. Physiologically, it sensitizes cancer cells to DNA-damaging agents, leading to increased cancer cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide in lab experiments is its ability to sensitize cancer cells to DNA-damaging agents, leading to increased cancer cell death. However, one limitation is that it may not be effective in all types of cancer.
Zukünftige Richtungen
There are several future directions for the study of N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide. One potential direction is the development of combination therapies that include this compound and other DNA-damaging agents. Another potential direction is the study of this compound in combination with immunotherapy. Additionally, further research is needed to determine the effectiveness of this compound in different types of cancer.
Synthesemethoden
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide can be synthesized by reacting 4-aminobenzamide with isobutyryl chloride in the presence of a base to form 4-(isobutyrylamino)benzamide. This intermediate is then reacted with 3-acetylaniline in the presence of a coupling agent to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-4-(isobutyrylamino)benzamide has been studied extensively in preclinical and clinical trials for its potential use in cancer therapy. It has been shown to sensitize cancer cells to DNA-damaging agents such as radiation and chemotherapy, leading to increased cancer cell death.
Eigenschaften
IUPAC Name |
N-(3-acetamidophenyl)-4-(2-methylpropanoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-12(2)18(24)21-15-9-7-14(8-10-15)19(25)22-17-6-4-5-16(11-17)20-13(3)23/h4-12H,1-3H3,(H,20,23)(H,21,24)(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOSAYHBKRQEAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 4-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5835337.png)

![5-{[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]methyl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B5835357.png)


![methyl 4-({[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}amino)benzoate](/img/structure/B5835366.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5835395.png)


![2-(4-chlorophenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B5835423.png)
![N'-(1-bicyclo[2.2.1]hept-2-ylethylidene)-3,4-dimethoxybenzohydrazide](/img/structure/B5835431.png)
![N-[(2-naphthylamino)carbonothioyl]-3-phenylacrylamide](/img/structure/B5835433.png)

![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B5835451.png)
